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molecular formula C14H16N2O2 B8310700 (2-benzyl-5-methyl-2H-pyrazol-3-yl)-acetic acid methyl ester

(2-benzyl-5-methyl-2H-pyrazol-3-yl)-acetic acid methyl ester

Cat. No. B8310700
M. Wt: 244.29 g/mol
InChI Key: YKSQCCFVEJHPRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07834028B2

Procedure details

To the solution of 5-(2-benzyl-5-methyl-2H-pyrazol-3-yl)-2,2-dimethyl-[1,3]dioxane-4,6-dione obtained in step 1, pTsOH (3.74 g, 19.4 mmol) was added and stirring was continued for 2 h at 60° C. The reaction mixture was cooled to 0° C. and TEA (1.96 g, 19.4 mmol) was added drop by drop. Stirring was continued for 15 minutes. The mixture was concentrated under reduced pressure, the residue taken up into DCM (30 ml), washed with water (2×15 ml), dried over magnesium sulfate, filtered and concentrated under reduced pressure to give 1.03 g (96%) of (2-benzyl-5-methyl-2H-pyrazol-3-yl)-acetic acid methyl ester which was used in the next step without further purification. LC-MS: tR=0.83 min; [M+H]+=245.16.
Name
5-(2-benzyl-5-methyl-2H-pyrazol-3-yl)-2,2-dimethyl-[1,3]dioxane-4,6-dione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
3.74 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
1.96 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[C:12]([CH:13]2C(=O)O[C:16](C)(C)[O:15][C:14]2=[O:22])=[CH:11][C:10]([CH3:23])=[N:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.CC1C=CC(S(O)(=O)=O)=CC=1>>[CH3:16][O:15][C:14](=[O:22])[CH2:13][C:12]1[N:8]([CH2:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[N:9]=[C:10]([CH3:23])[CH:11]=1

Inputs

Step One
Name
5-(2-benzyl-5-methyl-2H-pyrazol-3-yl)-2,2-dimethyl-[1,3]dioxane-4,6-dione
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1N=C(C=C1C1C(OC(OC1=O)(C)C)=O)C
Name
Quantity
3.74 g
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O
Step Two
Name
TEA
Quantity
1.96 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
was continued for 15 minutes
Duration
15 min
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure
WASH
Type
WASH
Details
washed with water (2×15 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC(CC=1N(N=C(C1)C)CC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.03 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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